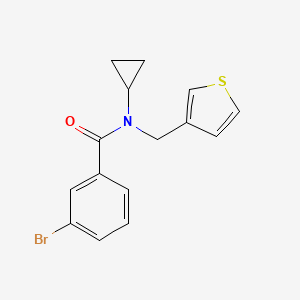

3-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide

Description

3-Bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide is a brominated benzamide derivative featuring a cyclopropylamine and a thiophen-3-ylmethyl substituent. Safety protocols for handling this compound emphasize avoiding heat, sparks, and contact with children, as outlined in its safety data sheet .

Properties

IUPAC Name |

3-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNOS/c16-13-3-1-2-12(8-13)15(18)17(14-4-5-14)9-11-6-7-19-10-11/h1-3,6-8,10,14H,4-5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBLUPAPMJBPKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide typically involves multiple steps:

Amidation: The formation of the amide bond involves the reaction of the brominated benzene derivative with cyclopropylamine and thiophen-3-ylmethylamine under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The thiophen-3-ylmethyl group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

3-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzamide Derivatives

The following table summarizes key structural and molecular differences between 3-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide and related compounds:

Key Observations:

Thiophene vs. Thiazole: The thiophen-3-ylmethyl group in the target compound offers π-electron-rich aromaticity, whereas thiazole-containing analogs (e.g., ) introduce nitrogen and sulfur heteroatoms, altering electronic properties and binding affinities. Bromine as a substituent is conserved in , and the target compound, suggesting shared utility in halogen-bonding interactions or as a synthetic handle for further derivatization.

Biological Relevance: Benzamide derivatives are frequently associated with neuroleptic activity (e.g., amisulpride, tiapride) . The sulfamoyl group in is a hallmark of diuretics (e.g., indapamide) , diverging from the target compound’s likely applications.

For example, employs p-toluenesulfonic acid as a catalyst, suggesting similar acidic conditions might apply for the target compound.

Structural Analysis and Crystallographic Insights

For instance, confirmed the structure of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide via X-ray diffraction, highlighting the importance of crystallography in validating substituent orientation and hydrogen-bonding networks.

Biological Activity

3-Bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article will explore the biological activity of this compound, including its mechanisms of action, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNOS, with a molecular weight of approximately 296.18 g/mol. The compound features a bromine atom at the third position of the benzene ring, a cyclopropyl group, and a thiophen-3-ylmethyl group attached to the nitrogen atom of the amide functional group. These structural elements contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of certain enzymes or receptors, potentially leading to various physiological effects. Understanding these interactions is crucial for elucidating its therapeutic potential.

Biological Activity

Anticancer Properties:

Research indicates that this compound exhibits promising anticancer activity. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds structurally related to this benzamide have shown significant cytotoxic effects against human leukemia and breast cancer cell lines .

Antimicrobial Activity:

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it may possess activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound. Below is a summary of relevant findings:

| Study | Cell Line | Activity Observed | IC Value |

|---|---|---|---|

| Study A | MCF-7 | Induction of apoptosis | 0.65 µM |

| Study B | U-937 | Cytotoxicity | 2.41 µM |

| Study C | CEM-C7 | Inhibition of growth | >10 µM |

These studies highlight the potential of related compounds in cancer therapy, with IC values indicating effective concentrations for inhibiting cell growth and inducing apoptosis .

Future Directions

Further research is necessary to fully understand the biological mechanisms underlying the activity of this compound. This includes:

- In-depth Mechanistic Studies: Investigating specific pathways and targets affected by the compound.

- Structure-Activity Relationship (SAR) Analysis: Exploring how modifications to its structure influence biological activity.

- In Vivo Studies: Assessing efficacy and safety in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.